molecular formula C21H24N6O5 B1681327 Tnp-351 CAS No. 125991-51-7

Tnp-351

Cat. No.: B1681327
CAS No.: 125991-51-7
M. Wt: 440.5 g/mol
InChI Key: WLGCEMWNUHSIIS-AWEZNQCLSA-N
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Description

TNP-351, also known as N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutamic acid, is a novel antifolate compound. It is characterized by a pyrrolo[2,3-d]pyrimidine ring and exhibits potent antitumor activities against both leukemia and solid tumor cells. This compound functions primarily as a dihydrofolate reductase inhibitor, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNP-351 involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This involves cyclization reactions using suitable starting materials under controlled conditions.

    Attachment of the Propylbenzoyl Group: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine intermediate with a propylbenzoyl chloride derivative.

    Coupling with L-Glutamic Acid: The final step involves coupling the intermediate with L-glutamic acid to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

TNP-351 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

TNP-351 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study antifolate chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cases resistant to other antifolates.

    Industry: Utilized in the development of new antifolate drugs and as a reference compound in quality control.

Mechanism of Action

TNP-351 exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate cycle, leading to impaired DNA synthesis and cell division. This compound also inhibits transformylases involved in de novo purine biosynthesis, further contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another antifolate that inhibits dihydrofolate reductase but has different pharmacokinetic properties.

    Pemetrexed: A multitargeted antifolate that inhibits several folate-dependent enzymes.

    Raltitrexed: Specifically inhibits thymidylate synthase, another enzyme in the folate pathway.

Uniqueness of TNP-351

This compound is unique due to its potent activity against methotrexate-resistant cell lines and its ability to inhibit multiple enzymes in the folate pathway. Its structure, characterized by the pyrrolo[2,3-d]pyrimidine ring, also distinguishes it from other antifolates .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGCEMWNUHSIIS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155032
Record name Tnp 351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125991-51-7
Record name Tnp 351
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125991517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tnp 351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP-351
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GO5ZA420
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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